2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features an iodobenzoic acid moiety and a morpholinylmethylphenyl group, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA typically involves the reaction of 2-iodobenzoic acid with 4-(morpholin-4-ylmethyl)aniline in the presence of thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoic acid moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
N-(4-iodobenzoyl)-N’-(2-morpholin-4-ylphenyl)thiourea: Shares structural similarities and is used in similar applications.
Uniqueness
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodobenzoic acid moiety and morpholinylmethylphenyl group make it particularly versatile for various scientific research applications.
Properties
Molecular Formula |
C19H20IN3O2S |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-iodo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20IN3O2S/c20-17-4-2-1-3-16(17)18(24)22-19(26)21-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,26) |
InChI Key |
YJSFJNNABPBCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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